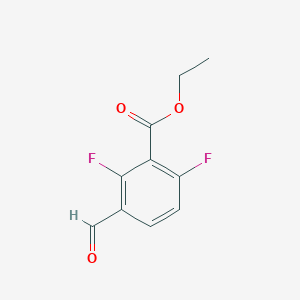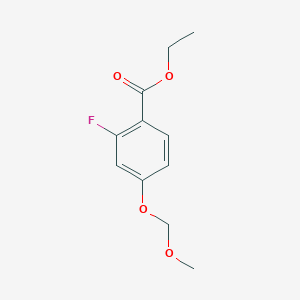![molecular formula C12H10BrF4NO2 B6294481 4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine CAS No. 2271442-93-2](/img/structure/B6294481.png)
4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine” is a chemical compound with the molecular formula C12H10BrF4NO2 . It is a complex organic compound that contains bromine, fluorine, and trifluoromethyl groups .
Molecular Structure Analysis
The molecular structure of “4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine” is characterized by the presence of a morpholine ring, which is bonded to a benzoyl group that carries bromo, fluoro, and trifluoromethyl substituents .Scientific Research Applications
Synthesis of Quinazolinones
This compound has been used in the synthesis of 4(3H)-quinazolinones. Quinazolinones are a class of organic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Trifluoromethyl Group-Containing Drugs
The trifluoromethyl (TFM, -CF3) group is a common feature in many FDA-approved drugs. The presence of a trifluoromethyl group can enhance the drug’s metabolic stability, bioavailability, and lipophilicity. While “4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine” itself is not an FDA-approved drug, it shares this structural feature with many successful pharmaceuticals .
Potential Use in Other Syntheses
While not directly related to “4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine”, compounds with similar structures have been used in the preparation of other chemicals. For example, 4-Bromo-3-(trifluoromethyl)aniline has been used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene and 2-bromo-5-iodo-(trifluoromethyl)benzene .
properties
IUPAC Name |
[2-bromo-6-fluoro-3-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrF4NO2/c13-10-7(12(15,16)17)1-2-8(14)9(10)11(19)18-3-5-20-6-4-18/h1-2H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVORBYHUHUUNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=CC(=C2Br)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrF4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



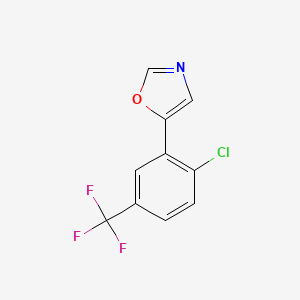
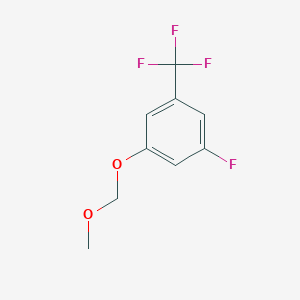

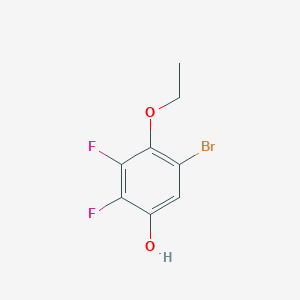


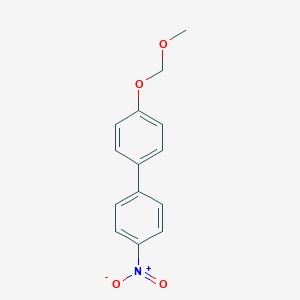
![4'-nitro[1,1'-biphenyl]-4-methoxy-2-carbaldehyde](/img/structure/B6294452.png)
